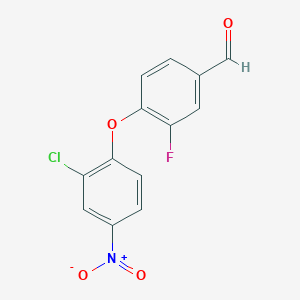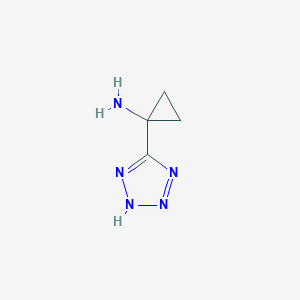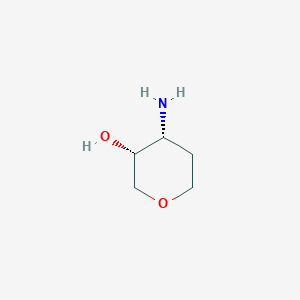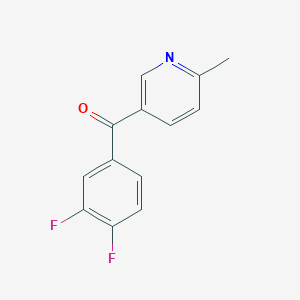![molecular formula C9H9Cl2N3O B1455420 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311318-12-3](/img/structure/B1455420.png)
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Vue d'ensemble
Description
“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has been synthesized as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The presence of the 1,2,4-oxadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of this compound has been reported as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The synthesis methods for 1,2,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a 4-chlorophenyl group and a methanamine group . The InChI code for this compound is “1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2” and the molecular weight is 209.63 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.63 g/mol . Other properties such as density, melting point, and boiling point are not mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study elaborated on the synthesis of 1,3,4-Oxadiazole derivatives bearing Schiff base moiety, which were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains. These compounds demonstrated potency in antimicrobial activity, highlighting the potential utility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Characterization and Chemical Properties
Several studies focused on the chemical synthesis and characterization of 1,3,4-Oxadiazole compounds, providing a detailed insight into their structure through spectroscopic methods like FT-IR, NMR, and mass spectrometry. These investigations underscore the versatility of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride in synthesizing a variety of structurally diverse compounds with potential for further chemical and biological applications (Shimoga, Shin, & Kim, 2018).
Anticancer and Antimicrobial Agents
Research on novel series of 3-Chlorophenyl derivatives synthesized and characterized for their anticancer, antibacterial, and antifungal activities demonstrated that certain derivatives exhibited potent cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities. This points towards the potential of this compound derivatives in the development of new anticancer and antimicrobial therapies (Mahanthesha, T., & Bodke, 2021).
Polymer and Material Science
A study on the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring for the preparation of novel polyamide and poly(amide-imide)s revealed high thermal stability and good solubility in organic solvents. These materials exhibited fluorescence in the blue region, suggesting their potential application in the development of optoelectronic materials (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Enzyme Inhibition Studies
Further research into the synthesis of heterocyclic compounds derived from this compound investigated their inhibition potential against specific enzymes. These studies offer insights into the role of such derivatives in developing new therapeutic agents targeting enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological properties. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” could potentially be studied for its pharmacological potential in various therapeutic categories.
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities . They have been used in the development of various pharmaceutical compounds .
Mode of Action
It is known that the oxadiazole ring is a crucial part of the pharmacophore, or the molecular structure that is responsible for the compound’s observed biological activity . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interact with a variety of biochemical pathways, depending on their specific structure and substituents .
Pharmacokinetics
For example, it has been reported that ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been shown to exhibit a range of biological activities, including antibacterial effects .
Action Environment
It is known that the properties of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
Analyse Biochimique
Biochemical Properties
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit antibacterial, antifungal, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, oxadiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase . These interactions can result in changes in gene expression, protein function, and overall cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, but their stability may be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism and clearance from the body. For example, oxadiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues or cellular compartments can affect its therapeutic and toxicological properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall cellular effects.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABSHINLROSKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)







![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
